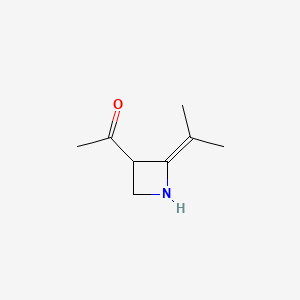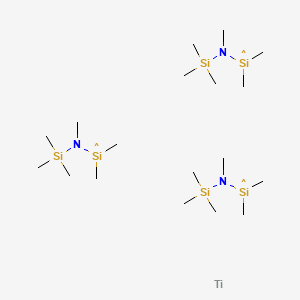
2-Diethylaminoethyl vinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethyl vinyl ether is an organic compound with the molecular formula C8H17NO. It is a vinyl ether derivative that contains a diethylamino group, making it a versatile compound in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Diethylaminoethyl vinyl ether can be synthesized through the reaction of 2-diethylaminoethanol with acetylene in the presence of a base . This reaction typically involves the use of catalysts such as potassium hydroxide or sodium amide to facilitate the formation of the vinyl ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, typically involving temperatures ranging from 50°C to 100°C and pressures that ensure the efficient conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminoethyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can polymerize under the influence of Lewis acids such as boron trifluoride.
Hydrolysis: The compound is prone to hydrolysis, forming acetaldehyde and 2-diethylaminoethanol.
Addition Reactions: It can participate in addition reactions with alcohols and acids to form acetals and other derivatives.
Common Reagents and Conditions
Lewis Acids: Used in polymerization reactions.
Acids and Bases: Employed in hydrolysis and addition reactions.
Catalysts: Such as potassium hydroxide or sodium amide in the synthesis process.
Major Products Formed
Polyvinyl Ethers: Formed through polymerization.
Acetals: Formed through addition reactions with alcohols.
Acetaldehyde: Formed through hydrolysis.
Applications De Recherche Scientifique
2-Diethylaminoethyl vinyl ether has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of custom-tailored polymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in stimuli-responsive materials.
Industrial Applications: Utilized in the production of UV-curable coatings and adhesives due to its fast polymerization and low toxicity.
Mécanisme D'action
The mechanism of action of 2-diethylaminoethyl vinyl ether involves its reactivity towards various nucleophiles and electrophiles. The vinyl ether group is highly reactive, allowing it to participate in polymerization and addition reactions. The diethylamino group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Vinyl Ether: Similar in structure but lacks the diethylamino group, making it less versatile in certain applications.
Vinyl Amides: Offer high reactivity in copolymerization but differ in their functional group, leading to different properties.
Vinyl Esters: Comparable in performance to methacrylates but have different applications due to their ester linkage.
Uniqueness
2-Diethylaminoethyl vinyl ether stands out due to its unique combination of a vinyl ether and a diethylamino group. This combination provides enhanced reactivity, solubility, and versatility in various chemical reactions and industrial applications .
Propriétés
Numéro CAS |
3205-13-8 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-ethenoxy-N,N-diethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-4-9(5-2)7-8-10-6-3/h6H,3-5,7-8H2,1-2H3 |
Clé InChI |
PLWQJHWLGRXAMP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


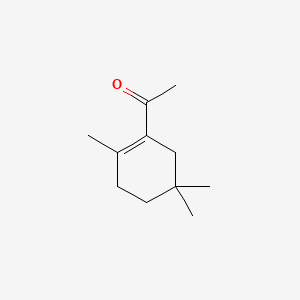
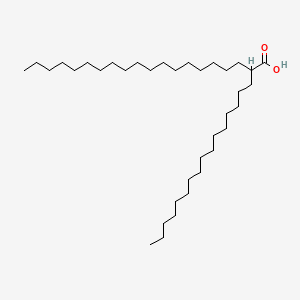
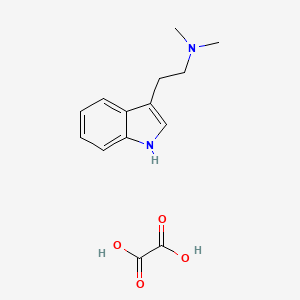
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
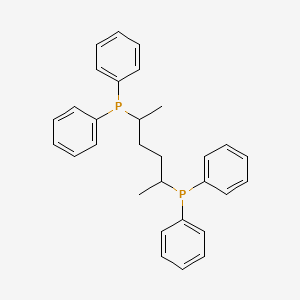
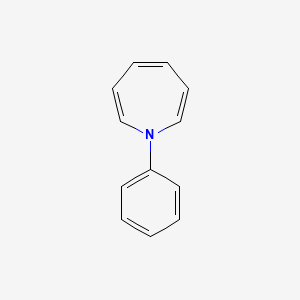


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
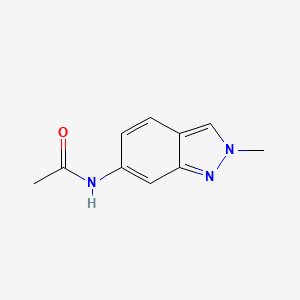
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
